![molecular formula C16H11N3O3S B3728528 5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3728528.png)
5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione, commonly known as HTB, is a heterocyclic compound that has been the subject of scientific research in recent years. HTB has shown promising results in several areas of research, including cancer treatment, anti-inflammatory effects, and antimicrobial activity.
Mechanism of Action
The mechanism of action of HTB is not fully understood. However, several studies have suggested that HTB induces apoptosis in cancer cells by activating the caspase pathway. HTB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
HTB has been shown to have several biochemical and physiological effects. In animal studies, HTB has been shown to reduce inflammation and oxidative stress. HTB has also been shown to improve glucose metabolism and reduce insulin resistance. In addition, HTB has been shown to have antimicrobial activity against several types of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HTB in lab experiments is its high purity and stability. HTB has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using HTB in lab experiments is its solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on HTB. One area of research is the development of HTB as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of HTB in cancer patients. Another area of research is the development of HTB as an anti-inflammatory and antimicrobial agent. Future studies are needed to determine the efficacy of HTB in treating inflammatory and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of HTB and its potential applications in other areas of research.
Scientific Research Applications
HTB has been extensively studied for its potential use in cancer treatment. Several studies have shown that HTB has anti-cancer properties and can induce apoptosis in cancer cells. HTB has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition to its anti-cancer properties, HTB has also been studied for its anti-inflammatory and antimicrobial effects.
properties
IUPAC Name |
(5E)-5-[(2-hydroxy-5-phenyldiazenylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-13-7-6-12(19-18-11-4-2-1-3-5-11)8-10(13)9-14-15(21)17-16(22)23-14/h1-9,20H,(H,17,21,22)/b14-9+,19-18? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNIJGEUMAROS-CTRWYEAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=C3C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=C/3\C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{2-hydroxy-5-[(E)-phenyldiazenyl]benzylidene}-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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